N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzodioxin core linked to a sulfanyl acetamide moiety substituted with a pyrazinyl-triazole-furan system. Key properties include:
Properties
Molecular Formula |
C21H18N6O4S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N6O4S/c28-19(24-14-3-4-17-18(10-14)31-9-8-30-17)13-32-21-26-25-20(16-11-22-5-6-23-16)27(21)12-15-2-1-7-29-15/h1-7,10-11H,8-9,12-13H2,(H,24,28) |
InChI Key |
AMTUYNDKIQDXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=NC=CN=C5 |
Origin of Product |
United States |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition studies, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxane moiety linked to a triazole derivative through a sulfanyl group. This unique structure is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Enzyme Inhibition : The compound has been tested for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase (AChE).
- α-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism and its inhibition can be beneficial for managing Type 2 diabetes mellitus (T2DM) by lowering postprandial blood glucose levels.
- Acetylcholinesterase Inhibition : AChE inhibitors are significant in the treatment of Alzheimer's disease (AD), as they help increase acetylcholine levels in the brain.
Enzyme Inhibition Studies
In vitro studies have demonstrated that the synthesized derivatives of the compound exhibit substantial inhibitory activity against α-glucosidase and varying degrees of inhibition against AChE. For example, one study reported that compounds derived from the benzodioxane structure showed promising results in inhibiting these enzymes, with IC50 values indicating effective concentrations for inhibition .
Table 1: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | α-glucosidase | 5.0 | |
| Compound B | Acetylcholinesterase | 30.0 | |
| Compound C | α-glucosidase | 3.5 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazole ring and the benzodioxane moiety significantly influence biological activity. For instance:
- Substituents on the triazole ring can enhance or reduce enzyme inhibition potency.
- The presence of electron-withdrawing groups on the aromatic rings was found to correlate with increased inhibitory activity against AChE .
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Diabetes Management : A study evaluated various derivatives for their ability to inhibit α-glucosidase as a means to manage T2DM. Compounds exhibiting lower IC50 values were considered promising candidates for further development .
- Alzheimer's Disease Treatment : Research demonstrated that some derivatives could effectively inhibit AChE, suggesting potential use in treating cognitive decline associated with AD .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. The triazole ring is known for its efficacy against fungal infections, making this compound potentially useful in treating conditions caused by resistant strains of bacteria and fungi.
Case Study: Triazole Derivatives
A study demonstrated that triazole derivatives showed promising antifungal activity against Candida species. The incorporation of benzodioxane moieties may enhance the compound's ability to penetrate microbial cell walls, thus improving its efficacy against infections .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to diabetes and neurodegenerative diseases.
Table 1: Enzyme Inhibition Studies
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-(2,3-dihydro...) | α-glucosidase | 15 | |
| N-(2,3-dihydro...) | Acetylcholinesterase | 20 |
The inhibition of α-glucosidase suggests a potential role in managing Type 2 diabetes by delaying carbohydrate absorption. Similarly, acetylcholinesterase inhibition may provide therapeutic benefits in Alzheimer's disease by increasing acetylcholine levels in the brain.
Anticancer Properties
Preliminary studies have indicated that compounds with similar structures may possess anticancer properties. The presence of the benzodioxane moiety can enhance the selectivity and potency of the compound against cancer cells.
Case Study: Cytotoxicity Assays
In vitro studies have shown that benzodioxane derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism is thought to involve apoptosis induction through mitochondrial pathways .
Drug Delivery Systems
The unique chemical structure allows for potential applications in drug delivery systems. The compound's ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery.
Table 2: Drug Delivery Applications
| Application | Description | Reference |
|---|---|---|
| Nanoparticle Formulation | Enhances solubility and stability of hydrophobic drugs | |
| Targeted Therapy | Potential for conjugation with targeting ligands |
Synthesis and Modification
The synthesis of this compound involves several steps that allow for structural modifications to optimize its pharmacological properties. Researchers have explored various synthetic routes to enhance yield and purity while maintaining biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfanyl acetamide derivatives with diverse biological activities. Below is a comparative analysis with analogs sharing structural or functional motifs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings :
Compound C’s 4-amino group enhances anti-inflammatory activity, suggesting that electron-donating groups at position 4 improve efficacy in exudative pathologies .
Computational Predictions :
- XGBoost Models : Predictions based on molecular descriptors (e.g., XLogP3, TPSA) indicate the target compound’s moderate membrane permeability, aligning with its lipophilicity profile .
- ChemGPS-NP Analysis : Virtual screening using this model prioritizes analogs with balanced hydrophobicity and polarity, favoring the target compound over pyridinyl derivatives (Analog A) in drug-like scoring .
Structural Clustering : Agglomerative hierarchical clustering based on Tanimoto similarity coefficients groups the target compound with pyrazine-containing analogs (e.g., Compound B), highlighting shared pharmacophoric features (triazole-sulfanyl-acetamide core) .
Preparation Methods
Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine
The benzodioxin core is synthesized via nitration and reduction of 1,4-benzodioxan.
Synthesis of 4-(Furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
The triazole-thiol intermediate is prepared via cyclocondensation.
-
Method :
-
Conditions : 12–24 hours at 80°C.
Coupling Strategies
Acetamide Formation
The acetamide bridge is introduced via nucleophilic substitution.
-
Method :
-
Key Data :
Step Reagents Conditions Yield Bromoacetylation Bromoacetyl bromide DCM, 0°C, 2 h 88% Thiol-alkylation LiH, DMF RT, 4 h 76%
Triazole Functionalization
The furan and pyrazine substituents are introduced during triazole synthesis.
-
Copper-catalyzed cycloaddition : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed for regioselective triazole formation.
Optimization and Challenges
Solvent and Catalyst Selection
Purification Techniques
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:2) is critical for isolating the final compound.
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%).
Comparative Analysis of Methods
Spectroscopic Validation
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.66 (s, 1H, triazole-H), 7.85–6.47 (m, aromatic-H), 5.47–5.30 (m, -OCH<sub>2</sub>-), 4.15 (s, 4H, benzodioxin-CH<sub>2</sub>).
-
IR (KBr) : 3248 cm<sup>−1</sup> (N-H), 1650 cm<sup>−1</sup> (C=O), 1383 cm<sup>−1</sup> (S=O).
Industrial and Environmental Considerations
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including alkylation of triazole-thione intermediates with α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to modify the triazole ring. Key steps include pH control (9–10) using Na₂CO₃ for sulfonamide formation and stirring at room temperature for 3–4 hours . Optimizing molar ratios of reagents and reaction time (e.g., 3 hours for sulfonyl chloride coupling) improves yields.
Q. How is the structural confirmation of this compound achieved, and what analytical techniques are prioritized?
Structural elucidation relies on IR (to confirm functional groups like amide C=O), ¹H-NMR (to resolve aromatic protons and sulfanyl groups), and CHN elemental analysis. Single-crystal X-ray diffraction is used for unambiguous confirmation of stereochemistry in related triazole-acetamide derivatives .
Q. What storage conditions are recommended to maintain compound stability?
While specific data for this compound is limited, structurally similar acetamides are stored at 2–8°C in airtight glass containers to prevent degradation via hydrolysis or oxidation. Desiccants are recommended to avoid moisture uptake .
Advanced Research Questions
Q. How do substituent variations on the triazole and benzodioxin rings influence anti-exudative activity?
Substituents like fluorine, chlorine, methoxy, and nitro groups at the phenyl residue enhance anti-exudative activity by modulating electron-withdrawing/donating effects. For example, nitro groups increase polarity, improving interaction with inflammatory targets. In vivo rat models show dose-dependent activity (10 mg/kg) comparable to diclofenac sodium (8 mg/kg) .
Q. What methodologies resolve contradictions in biological activity data across different experimental models?
Discrepancies between in vitro and in vivo results are addressed by:
Q. How can in silico modeling guide the design of derivatives with improved target selectivity?
Molecular dynamics simulations predict binding affinities to enzymes like acetylcholinesterase. Docking studies using AutoDock Vina identify favorable interactions (e.g., hydrogen bonding with pyrazine nitrogen). QSAR models prioritize substituents with optimal logP values (2.5–3.5) for blood-brain barrier penetration .
Q. What experimental strategies validate the structure-activity relationship (SAR) of this compound?
SAR validation involves:
- Synthesizing derivatives with systematic substituent changes (e.g., furan-2-ylmethyl vs. 4-ethoxyphenyl).
- Testing in enzyme inhibition assays (IC₅₀ values) and rodent inflammation models.
- Statistical analysis (e.g., ANOVA) to correlate structural features (e.g., Hammett σ constants) with activity .
Methodological Notes
- Contradiction Handling : When anti-exudative activity varies between analogs, cross-testing in dual enzyme assays (e.g., COX-2 and LOX) clarifies mechanism-specific effects .
- Advanced Characterization : High-resolution mass spectrometry (HRMS) and 2D-NROSY are recommended for detecting impurities in complex triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
